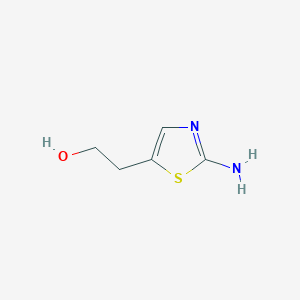
(2,2,2-Trifluoroethoxy)benzene
Vue d'ensemble
Description
“(2,2,2-Trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H7F3O . It is used in various chemical reactions and has a molecular weight of 176.14 .
Synthesis Analysis
The synthesis of “(2,2,2-Trifluoroethoxy)benzene” and related compounds has been described in several patents . The process typically involves reacting paradibromobenzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoroethoxy)benzene” can be represented by the InChI code 1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 .Chemical Reactions Analysis
“(2,2,2-Trifluoroethoxy)benzene” has been used in various chemical reactions. For example, it has been reacted with excess lithium dialkylamides to afford the difluorovinyl ether .Applications De Recherche Scientifique
Catalysis and Electrophilic Reactions
(2,2,2-Trifluoroethoxy)benzene and related compounds have been studied for their catalytic activities, particularly in electrophilic aromatic chlorination and haloperoxidation. For instance, polyfluorinated alcohols like 2,2,2-trifluoroethanol have been demonstrated to enable haloperoxidase type activity and oxychlorination of arenes (benzene and its derivatives) without a metal catalyst. This indicates a significant enhancement in catalysis for less reactive arenes and oxidation of chloride at lower proton concentrations (Ben-Daniel et al., 2003).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, which includes the formation of fluoroalkoxy benzenes, is another area of application. A majority of these synthetic routes involve the reaction of electrophilic haloalkyl fluorides with nucleophilic phenol derivatives. This process is significant due to the wide range of applications of fluorinated compounds in industries such as polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton et al., 1982, 1983).
Permeation and Sorption Properties
Research has also been conducted on the permeation and sorption properties of benzene, cyclohexane, and n-hexane vapors in poly[bis(2,2,2-trifluoroethoxy)phosphazene] (PTFEP) membranes. This study provides insights into the permeability, solubility, and diffusivity of these compounds in PTFEP membranes, which has implications for applications in materials science and engineering (Sun et al., 2006).
Activation and Functionalization of Benzene
There has been investigation into the catalytic activation and functionalization of the C–H bond in benzene. For example, the use of palladium catalysts and dioxygen in CO2-expanded trifluoroacetic acid has shown an improvement in catalytic efficiency, which is important for chemical synthesis and industrial applications (Liang et al., 2010).
Supramolecular Chemistry and Polymer Processing
Benzene derivatives like benzene-1,3,5-tricarboxamide, which can include 2,2,2-trifluoroethoxy substituents, are important in supramolecular chemistry and polymer processing. These compounds have applications in nanotechnology, biomedical applications, and as building blocks for complex molecular structures (Cantekin et al., 2012).
Electropolymerization and Ion Exchange
Another application is in the field of electropolymerization and ion exchange characteristics of polymer films. The electropolymerization of benzene in specific ionic liquids and the subsequent analysis of polymer films can lead to the development of novel materials with specific electrical properties (Schneider et al., 2005).
Safety And Hazards
Orientations Futures
The future research directions for “(2,2,2-Trifluoroethoxy)benzene” could involve exploring its potential uses in new chemical reactions and studying its properties in more detail. Additionally, efforts could be made to improve the synthesis process to make it more efficient and environmentally friendly .
Propriétés
IUPAC Name |
2,2,2-trifluoroethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWASTQSJSBGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495123 | |
| Record name | (2,2,2-Trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethoxy)benzene | |
CAS RN |
17351-95-0 | |
| Record name | (2,2,2-Trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





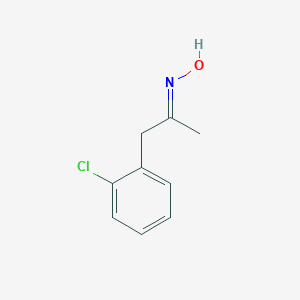
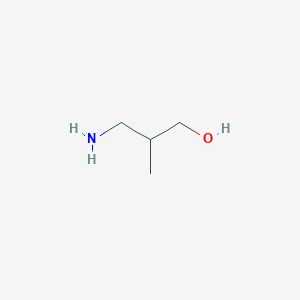
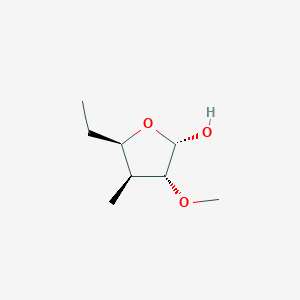
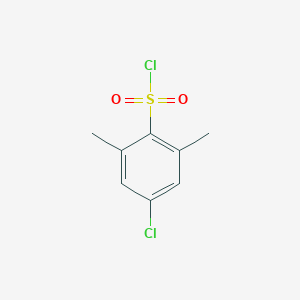
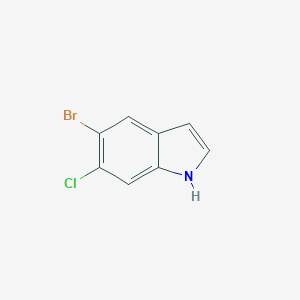
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)

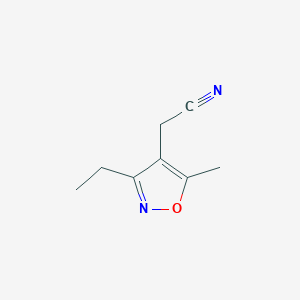
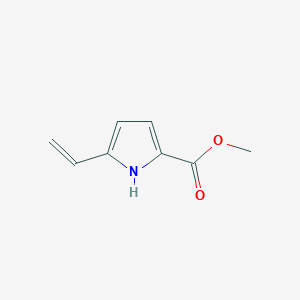

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)
